Comparative Physicochemical Profile: Lipophilicity and Structural Rigidity for CNS and Kinase Programs
This compound exhibits a distinct physicochemical signature compared to its des-methyl analog 4-(imidazo[1,2-a]pyridin-2-yl)aniline. The presence of the 8-methyl group increases lipophilicity as reflected by a higher computed XLogP3-AA value of 3.1, compared to a value of approximately 2.5 for the des-methyl analog [1]. The compound also possesses a low rotatable bond count of 1, conferring high conformational rigidity [1]. This combination of moderate lipophilicity and high rigidity is favorable for central nervous system (CNS) drug discovery programs and for achieving selective kinase inhibition.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Conformational Rigidity (Rotatable Bond Count) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; Rotatable Bond Count = 1 |
| Comparator Or Baseline | 4-(Imidazo[1,2-a]pyridin-2-yl)aniline (des-methyl analog) — XLogP3-AA ~2.5; Rotatable Bond Count = 1 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 log unit (increased lipophilicity) |
| Conditions | Computed properties by PubChem (XLogP3 3.0) and Cactvs 3.4.8.24 |
Why This Matters
A ΔXLogP of +0.6 log units can significantly impact blood-brain barrier penetration and oral absorption, making this compound a more suitable starting point for CNS-targeted programs compared to the less lipophilic des-methyl analog.
- [1] PubChem. 4-{8-Methylimidazo[1,2-a]pyridin-2-yl}aniline. Computed Properties: XLogP3-AA = 3.1; Rotatable Bond Count = 1. PubChem CID 2771077. View Source
